2,3-Dihydroxybenzamide
Overview
Description
2,3-Dihydroxybenzamide is a disubstituted benzamide . It is used in the preparation of a catechol metabolite of dilevalol and also used in the preparation of iron chelating agents .
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzaldehyde or 3-acetoxy-2-methylbenzaldehyde and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular formula of 2,3-Dihydroxybenzaldehyde is C7H6O3 . Its average mass is 138.121 Da and its monoisotopic mass is 138.031693 Da .Chemical Reactions Analysis
While specific chemical reactions involving 2,3-Dihydroxybenzamide are not detailed in the search results, it’s worth noting that benzamide compounds, which include 2,3-Dihydroxybenzamide, have been widely used in various fields including medical, industrial, biological, and potential drug industries .Scientific Research Applications
1. Inhibitor Development in Anti-Inflammatory and Anticancer Agents
2,3-Dihydroxybenzamide has been utilized in the design of inhibitors targeting microsomal prostaglandin E2 synthase-1 (mPGES-1). This is significant in the development of potential anti-inflammatory and anticancer agents. The compounds derived from 2,3-dihydroxybenzamide showed promising inhibitory activities, suggesting its utility in therapeutic agent development (Lauro et al., 2016).
2. Discovery of Pharmacologically Active Natural Products
2,3-Dihydroxybenzamide was identified as a compound with significant cytotoxicity towards human cell lines in research involving sponge-associated actinomycetes. This highlights its potential role in the discovery of novel and pharmacologically active natural products (Cheng et al., 2017).
3. Actinide-Ion Sequestering Agents
Research dating back to 1978 indicates the use of 2,3-dihydroxybenzamide in synthesizing compounds capable of sequestering actinide ions. This biomimetic design approach suggests potential applications in nuclear waste management and environmental remediation (Weitl et al., 1978).
4. Synthesis of Bifunctional Polyhydroxybenzamide Inhibitors
2,3-Dihydroxybenzamide has been involved in synthesizing bifunctional polyhydroxybenzamide compounds, which are potential inhibitors of catechol-O-methyltransferase (COMT). These studies contribute to understanding enzyme binding and inhibition, relevant in neurological disorders (Brevitt & Tan, 1997).
5. Antibacterial and Antifungal Activities
In a study synthesizing new 2-amino-N-hydroxybenzamide derivatives, some compounds exhibited notable antibacterial and antifungal activities. This underscores 2,3-dihydroxybenzamide's role in developing antimicrobial agents (Mahesh et al., 2015).
properties
IUPAC Name |
2,3-dihydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-7(11)4-2-1-3-5(9)6(4)10/h1-3,9-10H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIDBNKTKNBPKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxybenzamide | |
CAS RN |
13189-89-4 | |
Record name | 2,3-Dihydroxybenzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z33JA2LC96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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